铝酸钾

描述

Potassium aluminate is an inorganic compound with the formula KAlO2. In aqueous solution, it exists as K[Al(OH)4] . It is a solid, typically white or colorless, though it can also exhibit a slight tint of yellow . It is used as a mordant in dyeing and printing and as a base for lake pigments .

Synthesis Analysis

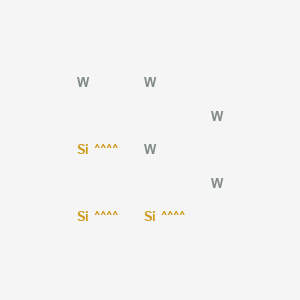

The synthesis of potassium aluminate can occur through the reaction between potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)3). This reaction yields potassium aluminate and water. Alternatively, potassium aluminate can also be synthesized by reacting aluminum metal with a hot, concentrated solution of potassium hydroxide .Molecular Structure Analysis

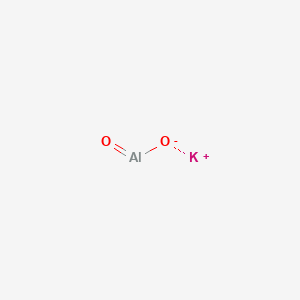

The molecular formula of potassium aluminate is AlKO2 . The InChI string representation isInChI=1S/Al.K.2O/q;+1;;-1 and the SMILES representation is [O-][Al]=O.[K+] . Chemical Reactions Analysis

Potassium aluminate can be used to produce potassium alum with sulfuric acid in this reaction: KAlO2 + 2 H2SO4 ⇌ KAl(SO4)2 + 2 H2O . Reacting with strong acids, potassium aluminate can yield aluminum salts, while interaction with strong bases results in the formation of aluminates .Physical And Chemical Properties Analysis

Potassium aluminate is a solid, typically white or colorless, though it can also exhibit a slight tint of yellow. As a water-soluble compound, it has a high solubility in water. It exhibits a high melting point of approximately 1650°C . The molar mass is 196.156 g·mol−1 .科学研究应用

农业和土壤科学: 钾在植物营养和生理学中至关重要。研究探讨了其在植物应对压力情况下的作用,包括疾病、害虫、霜冻、高温/干旱和盐碱。钾的可用性影响作物的质量和产量,突显了它在农业实践中的重要性,以及在这一领域需要更多研究的必要性 (Römheld & Kirkby, 2010)。

环境可持续性: 发展中国家人口增长率高,对钾肥料和氧化铝的需求不断增加,引发了全球可持续性问题。资源和提取技术的替代方案,如水溶性改变钾含量的铝硅酸盐矿物,正在研究中。这种方法可能为K肥料和氧化铝生产提供更环保的选择 (Skorina & Allanore, 2015)。

生物质燃烧: 研究表明,铝硅酸盐添加剂对生物质燃烧过程中钾的释放效果良好,可以减轻锅炉和炉子的结渣和结垢问题。了解燃烧系统中钾的迁移对于更好地管理灰渣行为至关重要 (Clery, Mason, Rayner, & Jones, 2018)。

催化: 铝酸钾已被确定为各种催化过程中的活性剂。例如,在有机合成中,它已被用于将氯仿加入对硝基苯甲醛的反应中 (Weinstock et al., 1986)。

能源存储: 在能源存储领域,使用以钾导电的β-氧化铝作为电解质的钾硫电池已经开发出来。这些电池可以在相对较低的温度下运行,被认为是理想的用于电网规模能源存储应用的选择 (Lu, Bowden, Sprenkle, & Liu, 2015)。

绿色化学: 铝酸钾也正在绿色化学应用中进行研究。例如,在不使用溶剂的情况下,对氟化钾/氧化铝进行微波介导的钯催化反应已经得到研究,突显了在化学反应中更环保的方法 (Villemin & Caillot, 2001)。

安全和危害

Potassium aluminate is classified as an irritant, capable of causing skin and eye irritation upon contact, and may induce serious eye damage. Moreover, inhalation of its dust may cause respiratory tract irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

potassium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2O/q;+1;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOIJEARBNBHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065143 | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium aluminate | |

CAS RN |

12003-63-3 | |

| Record name | Potassium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate (AlO21-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium potassium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)